molecular formula C22H22ClN5O7 B125955 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine CAS No. 53296-14-3

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine

Cat. No.: B125955
CAS No.: 53296-14-3
M. Wt: 503.9 g/mol
InChI Key: SSBVPRIMOFPPRF-QTQZEZTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine is a synthetic compound that belongs to the class of purine analogs. This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group attached to the nitrogen at the 9th position, and a ribofuranosyl moiety that is acetylated at the 2nd, 3rd, and 5th positions. Purine analogs are known for their significant roles in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide. These reactions often involve cyclization and condensation steps under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group at the 6th position can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions, where a suitable phenyl derivative reacts with the purine core.

    Glycosylation: The ribofuranosyl moiety is attached to the purine core through glycosylation reactions. This step often involves the use of protected ribose derivatives and Lewis acids as catalysts.

    Acetylation: The final step involves the acetylation of the ribofuranosyl moiety using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dechlorinated products.

    Substitution: Various substituted purine analogs.

Scientific Research Applications

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-9H-purine-2-amine: Lacks the phenyl and ribofuranosyl groups.

    N-Phenyl-9H-purin-2-amine: Lacks the chloro and ribofuranosyl groups.

    9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine: Lacks the chloro and phenyl groups.

Uniqueness

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine is unique due to the combination of the chloro, phenyl, and acetylated ribofuranosyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O7/c1-11(29)32-9-15-17(33-12(2)30)18(34-13(3)31)21(35-15)28-10-24-16-19(23)26-22(27-20(16)28)25-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H,25,26,27)/t15-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBVPRIMOFPPRF-QTQZEZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561438
Record name 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53296-14-3
Record name 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53296-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.